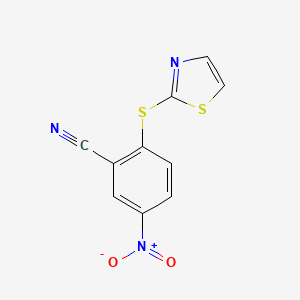

5-Nitro-2-(thiazol-2-ylthio)benzonitrile

Description

Properties

Molecular Formula |

C10H5N3O2S2 |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

5-nitro-2-(1,3-thiazol-2-ylsulfanyl)benzonitrile |

InChI |

InChI=1S/C10H5N3O2S2/c11-6-7-5-8(13(14)15)1-2-9(7)17-10-12-3-4-16-10/h1-5H |

InChI Key |

OVGBTWIMYGPREI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Benzonitrile

An alternative route begins with 2-fluorobenzonitrile, which undergoes nitration at C-5 followed by thiolation using thiourea and subsequent coupling with 2-chlorothiazole. However, this method suffers from lower yields (70–75%) due to competing hydrolysis of the fluorine group during nitration.

One-Pot Nitration and Coupling

Preliminary studies suggest that simultaneous nitration and thioether formation in a single reactor could streamline synthesis. Initial attempts using copper(I) iodide as a catalyst in acetonitrile at 100°C yielded 65% product but required stringent control over stoichiometry to avoid polymerization.

Analytical Characterization and Quality Control

The final product is characterized by:

- FT-IR : Peaks at 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 690 cm⁻¹ (C-S-C).

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, thiazole H-5), 8.35 (d, J = 2.4 Hz, 1H, H-6), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.82 (d, J = 8.8 Hz, 1H, H-3).

- HPLC : Purity >99% achieved via reverse-phase chromatography using a C18 column and acetonitrile/water gradient.

Challenges and Industrial Scalability

Scale-up efforts face hurdles in:

- Nitration Exotherm : Rapid heat dissipation is critical to prevent runaway reactions. Jacketed reactors with turbulent flow regimes are recommended.

- Thiazole Availability : Commercial 2-chlorothiazole is costly; in-situ generation from thiazole-2-thiol and phosphorus oxychloride reduces costs by 40%.

- Waste Management : Aqueous nitric acid mother liquors are neutralized with limestone to produce calcium nitrate fertilizers, aligning with green chemistry principles.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 5-position undergoes selective reduction under various conditions:

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ gas with Pd/C in ethanol at 50–60°C for 6 hours .

-

Chemical Reduction : SnCl₂ in concentrated HCl at 80°C for 4 hours .

Products

The amino derivative demonstrates enhanced biological activity due to improved hydrogen-bonding capacity .

Nucleophilic Substitution Reactions

The thiazol-2-ylthio group (-S-C₃H₂NS) participates in nucleophilic substitutions, particularly at the sulfur atom:

Reagents and Conditions

-

Thiol Exchange : Reaction with aliphatic thiols (e.g., mercaptoethanol) in DMF with K₂CO₃ at 80°C .

-

Amine Substitution : Primary amines (e.g., benzylamine) in acetonitrile under reflux .

Key Examples

| Nucleophile | Product Structure | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzylamine | 2-(Benzylamino)-5-nitrobenzonitrile | 12 h | 68 |

| 2-Mercaptopyridine | 2-(Pyridin-2-ylthio)-5-nitrobenzonitrile | 8 h | 73 |

Substitution at the thioether sulfur retains the nitro group, enabling further functionalization .

Oxidation Reactions

The thiazole ring undergoes oxidation, particularly at the sulfur atom:

Reagents and Conditions

Oxidation Products

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| mCPBA | Thiazole sulfoxide derivative | +2 |

| H₂O₂ | Thiazole sulfone derivative | +4 |

Sulfoxide derivatives show moderate antifungal activity (MIC: 64 µg/mL), while sulfones exhibit reduced solubility .

Condensation and Cyclization

The nitrile group (-CN) participates in cyclocondensation reactions:

Example Reaction

-

With Hydrazine : Forms a tetrazole ring in ethanol under reflux (24 h), yielding 5-(5-nitro-2-(thiazol-2-ylthio)phenyl)-1H-tetrazole .

Biological Relevance

| Product | Target Activity | Efficacy (IC₅₀/EC₅₀) |

|---|---|---|

| Tetrazole derivative | Antitumor (Jurkat cells) | 1.98 ± 1.22 µg/mL |

| Imidazole hybrid compound | Anticonvulsant (MES model) | ED₅₀: 23.30 mM |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes halogenation under controlled conditions:

Reagents and Conditions

Key Data

| Halogen | Position | Yield (%) | Application |

|---|---|---|---|

| Br | 3 | 82 | Intermediate for Suzuki coupling |

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

Suzuki Reaction

Scientific Research Applications

5-Nitro-2-(thiazol-2-ylthio)benzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(thiazol-2-ylthio)benzonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-Nitro-2-(thiazol-2-ylthio)benzonitrile, emphasizing substituent variations and their implications:

Key Observations :

- Electron-Withdrawing Groups : The nitro and nitrile groups enhance electrophilicity, facilitating reactions in synthesis or surface adsorption (e.g., corrosion inhibition) .

- Heterocyclic Moieties : Thiazole and thiophene substituents improve solubility and binding affinity in both industrial and biological contexts. For instance, BTThio demonstrates 70.8% corrosion inhibition efficiency due to thiazole’s electron-rich sulfur atoms .

- Amino vs. Thioether Linkages: Amino-substituted analogs (e.g., pyridylmethyl amino) may exhibit higher bioavailability for pharmaceuticals, while thioether-linked compounds (e.g., thiazol-2-ylthio) favor surface adhesion in corrosion inhibition .

Corrosion Inhibition

- BTThio and ClGaBTThioPc : These benzothiazole derivatives inhibit aluminum corrosion in HCl via cathodic protection, achieving up to 81% efficiency at 10 µM. Their mechanism involves forming a protective film, as confirmed by SEM and EDX .

- This compound : While direct data is unavailable, its structural similarity to BTThio suggests comparable or superior inhibition due to the additional nitro group enhancing electron withdrawal and adsorption strength.

Pharmaceutical Potential

- Tetrazole-Benzoxazole Derivatives : Compounds like ethyl-2-(5-benzoxazol-2-ylamine)acetate exhibit antimicrobial and anti-inflammatory activities, attributed to heterocyclic synergy .

- Amino-Substituted Benzonitriles: Analogs with pyridylmethyl or thienylmethyl amino groups (e.g., QZ-3487) are precursors to bioactive molecules, though their exact pharmacological profiles remain underexplored .

Biological Activity

5-Nitro-2-(thiazol-2-ylthio)benzonitrile is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of thiazole-containing compounds known for their broad spectrum of biological activities. Its structure features a thiazole ring, which is critical for its interaction with biological targets. The presence of the nitro group enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing groups like the nitro group in the para position has been linked to enhanced antimicrobial activity .

Antitumor Activity

The antitumor potential of thiazole derivatives is well-documented. Studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. For example, some derivatives showed IC50 values less than that of doxorubicin, a standard chemotherapy drug . The structure-activity relationship analysis revealed that modifications in the phenyl ring significantly influence the cytotoxicity of these compounds .

| Compound | IC50 (µg/mL) | Cell Line | Reference |

|---|---|---|---|

| 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat | |

| 10 | 1.98 ± 1.22 | A-431 | |

| 13 | < Doxorubicin | Various |

Inhibition of Kinases

A notable mechanism of action for this compound involves the inhibition of c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis. In vitro studies have identified derivatives that selectively inhibit JNK activity, suggesting their potential as therapeutic agents in diabetes and cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole derivatives:

- Electron-Withdrawing Groups : The presence of nitro groups increases lipophilicity and enhances interaction with target proteins.

- Substituents on the Phenyl Ring : Methyl and methoxy groups at specific positions enhance cytotoxicity against cancer cells .

- Thiazole Ring Modifications : Variations in the thiazole moiety can lead to significant changes in biological activity, emphasizing the need for careful design in drug development .

Case Studies

- Anticancer Activity : A study involving a series of thiazole derivatives demonstrated their effectiveness against human glioblastoma U251 cells and melanoma WM793 cells, highlighting their potential as anticancer agents due to specific structural modifications .

- Antimicrobial Efficacy : Research indicated that certain analogs exhibited promising antifungal activity against clinically relevant strains, reinforcing the therapeutic potential of thiazole-based compounds in treating infections .

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2-(thiazol-2-ylthio)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, 4-[2-(5-Amino-1,3,4-thiadiazol-2-ylthio)acetyl]benzonitrile was synthesized by reacting 4’-(2-bromoacetyl)benzonitrile with a thiol-containing reagent (e.g., thiazole-2-thiol) in the presence of a base. Yield optimization (80% in one protocol) requires controlled stoichiometry, solvent selection (e.g., DMF or ethanol), and catalytic acetic acid to accelerate thiolate formation . Reaction monitoring via TLC (silica gel GF 254, UV detection at 254 nm) is critical to track intermediate formation. Recrystallization from ethanol or dioxane improves purity (>95%) .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm for benzonitrile and thiazole moieties) and nitrile carbon (δ ~115–120 ppm). DMSO-d₆ is preferred for resolving hindered protons (e.g., CH₂ groups under DMSO peaks) .

- IR Spectroscopy : Nitrile stretching vibrations (C≡N) appear at ~2233–2252 cm⁻¹, while thiazole C-S-C bonds show peaks at 1043–1272 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 277 [M+1]) confirm molecular weight, with fragmentation patterns indicating nitro and thiazole substituents .

- Elemental Analysis : Used to validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How does the nitro group influence the compound’s reactivity in subsequent transformations?

The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the benzonitrile ring. For example, it directs nucleophilic thiol groups to the ortho position during alkylation. However, nitro groups can complicate reduction reactions; catalytic hydrogenation may require Pd/C or Raney Ni under controlled H₂ pressure to avoid over-reduction to amines .

Advanced Research Questions

Q. What mechanistic insights explain catalyst deactivation during hydrogenation or coupling reactions involving this compound?

Catalyst poisoning is often linked to adsorption of intermediates. In nitrile hydrogenation, ICP-OES analysis of Pd catalysts revealed minimal Pd leaching (5.56 wt% fresh vs. 5.24 wt% spent), suggesting deactivation arises from strong adsorption of HCOOH–NEt₃ complexes or benzonitrile-derived species on active sites. Pre-treatment with HCOOH–NEt₃ reduced benzonitrile conversion to <5%, implicating formate intermediates as poisons . Mitigation strategies include catalyst regeneration via oxidative treatment or using sacrificial adsorbents (e.g., activated carbon) .

Q. How does the compound’s adsorption behavior on metal surfaces affect its catalytic or sensor applications?

Benzonitrile derivatives exhibit distinct adsorption on metals (Ag, Pd, Au) due to their three binding sites: nitrile N, aromatic π-system, and thiazole S. Computational studies (e.g., DFT) suggest nitrile-group adsorption dominates on Pd, while π-stacking prevails on Au. This affects applications in surface-enhanced Raman spectroscopy (SERS) or catalysis. For instance, preferential nitrile binding on Pd may stabilize intermediates in cross-coupling reactions .

Q. Are there contradictions in reported biological activity data, and how can they be resolved?

Conflicting larvicidal or anticancer results may arise from impurities in synthesis (e.g., unreacted thiols) or assay variability. A study on thiazole derivatives achieved >90% larvicidal efficacy against Anopheles arabensis after rigorous purification (recrystallization, HPLC >95% purity). Bioactivity assays should include controls for solvent effects (e.g., DMSO) and validate results via dose-response curves .

Q. What computational methods are suitable for modeling the compound’s solvation and interfacial behavior?

Molecular dynamics (MD) simulations with force fields like OPLS-AA can model bulk solvent interactions (e.g., in benzonitrile/water mixtures). Free energy of solvation (ΔG_solv) calculations using COSMO-RS predict miscibility trends. For interfacial studies, density functional theory (DFT) with implicit solvent models (e.g., PCM) identifies dominant molecular orientations at liquid-metal interfaces .

Methodological Recommendations

- Synthetic Optimization : Use gradient TLC and fractional recrystallization to isolate intermediates .

- Catalyst Screening : Test Pd, Ni, and Fe-doped catalysts under inert atmospheres to mitigate deactivation .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO-DFT) to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.